molecular formula C19H28NO2+ B12735113 1-(((Cyclopentylphenylacetyl)oxy)methyl)-1-methyl-pyrrolidinium CAS No. 789440-04-6

1-(((Cyclopentylphenylacetyl)oxy)methyl)-1-methyl-pyrrolidinium

Cat. No.: B12735113
CAS No.: 789440-04-6
M. Wt: 302.4 g/mol
InChI Key: DYFZSSXWZMKONZ-UHFFFAOYSA-N
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Description

1-(((Cyclopentylphenylacetyl)oxy)methyl)-1-methyl-pyrrolidinium is a complex organic compound that features a pyrrolidinium core with a cyclopentylphenylacetyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((Cyclopentylphenylacetyl)oxy)methyl)-1-methyl-pyrrolidinium typically involves multiple steps, starting with the preparation of the cyclopentylphenylacetyl precursor. This precursor is then reacted with a pyrrolidinium derivative under specific conditions to form the final compound. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired reaction pathway.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(((Cyclopentylphenylacetyl)oxy)methyl)-1-methyl-pyrrolidinium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(((Cyclopentylphenylacetyl)oxy)methyl)-1-methyl-pyrrolidinium has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(((Cyclopentylphenylacetyl)oxy)methyl)-1-methyl-pyrrolidinium involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylphenylacetyl derivatives: Compounds with similar structural motifs but different substituents.

    Pyrrolidinium-based compounds: Other pyrrolidinium derivatives with varying functional groups.

Uniqueness

1-(((Cyclopentylphenylacetyl)oxy)methyl)-1-methyl-pyrrolidinium stands out due to its unique combination of a cyclopentylphenylacetyl group and a pyrrolidinium core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

789440-04-6

Molecular Formula

C19H28NO2+

Molecular Weight

302.4 g/mol

IUPAC Name

(1-methylpyrrolidin-1-ium-1-yl)methyl 2-cyclopentyl-2-phenylacetate

InChI

InChI=1S/C19H28NO2/c1-20(13-7-8-14-20)15-22-19(21)18(17-11-5-6-12-17)16-9-3-2-4-10-16/h2-4,9-10,17-18H,5-8,11-15H2,1H3/q+1

InChI Key

DYFZSSXWZMKONZ-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCCC1)COC(=O)C(C2CCCC2)C3=CC=CC=C3

Origin of Product

United States

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